![molecular formula C21H21N3O3 B3728010 4-{3-[(4-benzyl-1-piperazinyl)carbonyl]-5-isoxazolyl}phenol](/img/structure/B3728010.png)
4-{3-[(4-benzyl-1-piperazinyl)carbonyl]-5-isoxazolyl}phenol
説明
4-{3-[(4-benzyl-1-piperazinyl)carbonyl]-5-isoxazolyl}phenol, also known as SB-269970, is a selective serotonin 5-HT7 receptor antagonist. It was first synthesized in 2003 and has since been extensively studied for its potential therapeutic applications.
科学的研究の応用
4-{3-[(4-benzyl-1-piperazinyl)carbonyl]-5-isoxazolyl}phenol has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders such as depression, anxiety, schizophrenia, and sleep disorders. It has also been studied for its potential role in regulating circadian rhythms and as a potential treatment for obesity.
作用機序
4-{3-[(4-benzyl-1-piperazinyl)carbonyl]-5-isoxazolyl}phenol acts as a selective antagonist of the serotonin 5-HT7 receptor. The 5-HT7 receptor is widely distributed throughout the central nervous system and is involved in a variety of physiological processes such as learning and memory, circadian rhythms, and the regulation of mood and behavior. By blocking the 5-HT7 receptor, 4-{3-[(4-benzyl-1-piperazinyl)carbonyl]-5-isoxazolyl}phenol may modulate these processes and provide therapeutic benefits.
Biochemical and Physiological Effects:
Studies have shown that 4-{3-[(4-benzyl-1-piperazinyl)carbonyl]-5-isoxazolyl}phenol can modulate the release of various neurotransmitters such as dopamine, norepinephrine, and serotonin. It has also been shown to regulate the expression of various genes involved in circadian rhythms and mood regulation. In animal studies, 4-{3-[(4-benzyl-1-piperazinyl)carbonyl]-5-isoxazolyl}phenol has been shown to have anxiolytic and antidepressant effects.
実験室実験の利点と制限
One of the main advantages of 4-{3-[(4-benzyl-1-piperazinyl)carbonyl]-5-isoxazolyl}phenol is its selectivity for the 5-HT7 receptor, which allows for more precise targeting of this receptor compared to other non-selective antagonists. However, one limitation of 4-{3-[(4-benzyl-1-piperazinyl)carbonyl]-5-isoxazolyl}phenol is its relatively low potency, which may require higher doses for therapeutic effects.
将来の方向性
There are several potential future directions for research on 4-{3-[(4-benzyl-1-piperazinyl)carbonyl]-5-isoxazolyl}phenol. One area of interest is its potential role in regulating circadian rhythms and sleep disorders. Another area of interest is its potential as a treatment for obesity, as studies have shown that the 5-HT7 receptor is involved in the regulation of energy balance. Additionally, further research is needed to fully understand the mechanism of action of 4-{3-[(4-benzyl-1-piperazinyl)carbonyl]-5-isoxazolyl}phenol and its potential therapeutic applications in various neurological and psychiatric disorders.
特性
IUPAC Name |
(4-benzylpiperazin-1-yl)-[5-(4-hydroxyphenyl)-1,2-oxazol-3-yl]methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c25-18-8-6-17(7-9-18)20-14-19(22-27-20)21(26)24-12-10-23(11-13-24)15-16-4-2-1-3-5-16/h1-9,14,25H,10-13,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSFMKSQOXULRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=NOC(=C3)C4=CC=C(C=C4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(4-Benzylpiperazine-1-carbonyl)-1,2-oxazol-5-YL]phenol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。